![molecular formula C18H23N7O B2605064 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320666-41-7](/img/structure/B2605064.png)

6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

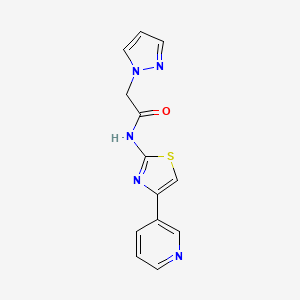

Synthesis Analysis

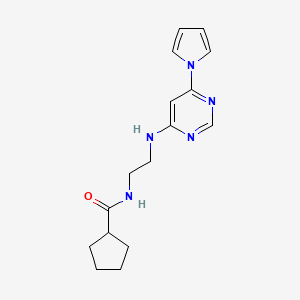

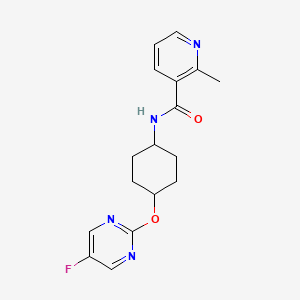

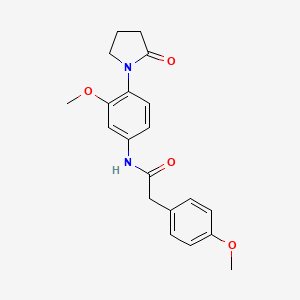

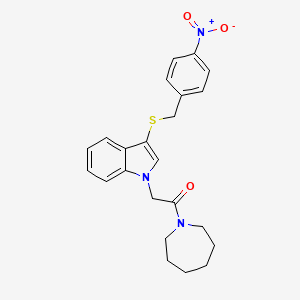

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be introduced using a reaction known as a Michael addition, while the piperidine ring might be formed using a reductive amination. The triazolo-pyridazine ring could potentially be formed using a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings. These rings are often reactive, meaning that they can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could influence its solubility, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen

Antidiabetic Research

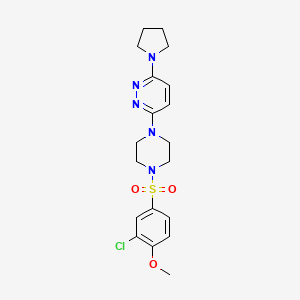

The synthesis and evaluation of a family of triazolo-pyridazine-6-yl-substituted piperazines have demonstrated significant potential in antidiabetic medication development. These compounds, including the targeted chemical structure, have shown promising Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their usefulness in managing diabetes through enhancing insulin secretion. The research further highlights their antioxidant properties and minimal cytotoxicity at specific dosages, underlining their therapeutic potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial and Antifungal Agents

Studies on the compound have explored its efficacy as part of a broader class of compounds with antimicrobial and antifungal properties. The synthesis of various [1,2,4]triazolo and imidazo[1,2-b]pyridazines, which include structures similar to the compound , has shown potential in inhibiting eosinophil infiltration and exhibiting antihistaminic activity. This suggests its potential application in treating conditions like atopic dermatitis and allergic rhinitis through its dual antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).

Antibacterial Research

Further research into piperazinyl oxazolidinone antibacterial agents, which include the core structure of the compound of interest, has unveiled their effectiveness against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. This class of compounds has been recognized for their promising antibacterial properties, making them potential candidates for treating bacterial infections resistant to traditional antibiotics (Tucker et al., 1998).

Cardiovascular Research

The compound has also been investigated for its cardiovascular properties. Research focusing on 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems has identified compounds with significant coronary vasodilating and antihypertensive activities. This underscores the potential application of such compounds in developing new treatments for cardiovascular diseases (Sato et al., 1980).

Cancer Research

Investigations into androgen receptor downregulators for treating advanced prostate cancer have highlighted compounds incorporating the triazolopyridazine structure. These compounds, including AZD3514, have shown promise in addressing hERG and physical property issues associated with earlier molecules, leading to their advancement into clinical trials. This demonstrates the compound's role in the development of new therapeutic agents for cancer treatment (Bradbury et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O/c1-12-13(2)19-11-20-18(12)26-10-15-6-8-24(9-7-15)17-5-4-16-22-21-14(3)25(16)23-17/h4-5,11,15H,6-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWAEKLJUUZHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2604999.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)